molecular formula C19H17ClN2 B13661661 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride

Cat. No.: B13661661
M. Wt: 308.8 g/mol
InChI Key: UNFYFOXHBZFZOR-UHFFFAOYSA-M
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Description

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is an organic compound that features an anthracene moiety attached to an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 9-(chloromethyl)anthracene. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imidazolium core can be reduced to form imidazole derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different imidazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Imidazole derivatives.

    Substitution: Various imidazolium salts depending on the nucleophile used.

Scientific Research Applications

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the imidazolium core can interact with cellular membranes. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Anthracen-9-ylmethyl)-3-methylimidazolium chloride
  • 9-Anthraldehyde oxime
  • 1-(Anthracen-9-ylmethyl)benzimidazol-2-amine

Uniqueness

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to its combination of an anthracene moiety and an imidazolium core. This combination imparts both fluorescent properties and ionic characteristics, making it versatile for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride

InChI

InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1

InChI Key

UNFYFOXHBZFZOR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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